molecular formula C20H18N4O3S B2762086 Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 893999-17-2

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2762086
CAS No.: 893999-17-2
M. Wt: 394.45
InChI Key: FEWWYKHHDKZTSA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a pyridazine ring, which is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring in the compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
  • 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid

Uniqueness

Ethyl 4-(2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its specific combination of a pyridazine ring with a sulfanylacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)15-3-5-16(6-4-15)22-18(25)13-28-19-8-7-17(23-24-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWWYKHHDKZTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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